molecular formula C4H3ClF2N2 B13627096 3-(chlorodifluoromethyl)-1H-pyrazole

3-(chlorodifluoromethyl)-1H-pyrazole

Cat. No.: B13627096
M. Wt: 152.53 g/mol
InChI Key: UYONVNILTRSPEC-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in advanced chemical research. The presence of the chlorodifluoromethyl group on the pyrazole core is a key structural motif, as incorporating fluorine atoms is a established strategy to fine-tune the physicochemical properties of molecules, potentially enhancing their metabolic stability, lipophilicity, and binding affinity . This makes the compound particularly interesting for researchers in medicinal chemistry and agrochemical development. Fluorinated pyrazole scaffolds are recognized as privileged structures in drug discovery and are found in a variety of bioactive molecules . For instance, the 3-(trifluoromethyl)pyrazole moiety is a key structural component in several pharmaceuticals, including the anti-inflammatory drugs celecoxib and mavacoxib . Similarly, derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are commercial intermediates for a class of fungicides that act by inhibiting succinate dehydrogenase (SDHI) . The reactivity of the 1H-pyrazole group also makes it a useful ligand in coordination chemistry and crystal engineering, where it can facilitate the formation of molecular structures through various intermolecular interactions . As such, this compound presents significant research value for scientists developing novel therapeutic candidates, crop protection agents, and functional materials. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C4H3ClF2N2

Molecular Weight

152.53 g/mol

IUPAC Name

5-[chloro(difluoro)methyl]-1H-pyrazole

InChI

InChI=1S/C4H3ClF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)

InChI Key

UYONVNILTRSPEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(F)(F)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chlorodifluoromethyl 1h Pyrazole and Its Derivatives

Direct Halodifluoromethylation Strategies on Pyrazole (B372694) Rings

Direct C-H functionalization of the pyrazole nucleus to introduce a chlorodifluoromethyl group presents an atom-economical and efficient synthetic strategy. These methods can be classified based on the nature of the chlorodifluoromethylating species.

Electrophilic Difluoromethylation Approaches

While electrophilic trifluoromethylation is well-established, direct electrophilic chlorodifluoromethylation of heterocycles is less common. This approach would theoretically involve a reagent that delivers a "CF2Cl+" equivalent to the electron-rich pyrazole ring. The development of such reagents is an ongoing area of research in fluorine chemistry.

Nucleophilic Difluoromethylation Protocols

Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic pyrazole derivative. For instance, chlorodifluoromethane (B1668795) (ClCF2H) can serve as a precursor to the difluoromethyl anion under basic conditions. This approach would require a pyrazole ring substituted with a suitable leaving group at the 3-position, which can then be displaced by the nucleophilic difluoromethyl species.

Radical Difluoromethylation Techniques

Radical chlorodifluoromethylation of heteroarenes has emerged as a promising method. One notable strategy involves the use of chlorodifluoroacetic anhydride (B1165640) under photochemical conditions. nih.govacs.org This process generates the electrophilic chlorodifluoromethyl radical (•CF2Cl), which can then react with the pyrazole ring. mdpi.com This method is advantageous due to its operational simplicity and high functional group tolerance. nih.govacs.org The reaction is typically carried out in the presence of a photocatalyst, such as Ru(bpy)3Cl2, and a redox trigger, like pyridine (B92270) N-oxide, under visible light irradiation. nih.gov

Table 1: Radical Chlorodifluoromethylation of Heteroarenes

SubstrateReagentConditionsProductYieldReference
(Hetero)arenesChlorodifluoroacetic anhydrideRu(bpy)3Cl2, Pyridine N-oxide, MeCN, rt, 16 h, blue LEDsChlorodifluoromethylated (hetero)arenesGood nih.gov

Note: This table represents a general method for radical chlorodifluoromethylation of heteroarenes, which is applicable to pyrazoles.

Transition-Metal Catalyzed Difluoromethylation Reactions

Transition-metal catalysis offers a powerful tool for the formation of carbon-fluorine bonds. Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed for the trifluoromethylation of aryl chlorides. nih.govnih.gov A similar approach could be envisioned for the synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole, where a 3-halopyrazole derivative undergoes a cross-coupling reaction with a suitable chlorodifluoromethylating agent. While specific examples for the chlorodifluoromethylation of pyrazoles are not extensively documented, related palladium-catalyzed difluoromethylations of aryl halides have been reported. researchgate.netberkeley.eduacs.org

Cyclocondensation and Annulation Routes to this compound

This classical and versatile approach involves the construction of the pyrazole ring from acyclic precursors. The key strategy is to use a building block that already contains the chlorodifluoromethyl moiety.

Reactions Involving 1,3-Dicarbonyl Precursors and Hydrazines

The condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a cornerstone of pyrazole synthesis. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org To synthesize this compound, a 1,3-dicarbonyl precursor bearing a chlorodifluoromethyl group at the appropriate position is required. An example of such a precursor is 4-chloro-4,4-difluoro-1-aryl-butane-1,3-dione.

The synthesis of these specialized 1,3-dicarbonyl compounds can be achieved through a Claisen condensation of an appropriate ketone with a chlorodifluoroacetate ester. For instance, 4-chloro-4,4-difluoro-1-(4-methoxy-phenyl)-butane-1,3-dione can be synthesized from 4'-methoxyacetophenone (B371526) and methyl chlorodifluoroacetate. chemicalbook.com

Once the chlorodifluoromethylated 1,3-dicarbonyl compound is obtained, its reaction with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, leads to the formation of the corresponding this compound derivative. The regioselectivity of the cyclization is an important consideration, particularly when using substituted hydrazines.

Table 2: Synthesis of a 3-(Chlorodifluoromethyl)pyrazole Derivative via Cyclocondensation

1,3-Dicarbonyl PrecursorHydrazine SourceSolventProductReference
4-Chloro-4,4-difluoro-1-(4-methoxyphenyl)-butane-1,3-dioneHydrazine hydrateEthanol3-(Chlorodifluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazoleImplied by nih.govchemicalbook.com

Note: This table illustrates a plausible synthetic route based on established pyrazole synthesis methodologies and the availability of the specified precursor.

Synthesis from Enones and Hydrazine Derivatives

The reaction of enones with hydrazine derivatives is a classical and effective method for the construction of the pyrazole ring. This approach, known as the Knorr pyrazole synthesis, can be adapted for the synthesis of this compound. The key starting material for this synthesis would be a β-chlorodifluoromethyl-α,β-unsaturated ketone.

The general reaction involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. In the context of enones, the reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and dehydration to form the aromatic pyrazole ring.

A regiocontrolled, one-pot, three-component protocol for the synthesis of 3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and arylhydrazines has been reported, which highlights the utility of halogenated enones in pyrazole synthesis. nih.gov This methodology can, in principle, be extended to chlorodifluoromethylated enones. The regioselectivity of the reaction is often dependent on the nature of the hydrazine and the reaction conditions. For instance, the use of arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the free hydrazine can lead to the 1,5-regioisomer. nih.gov

The cyclocondensation of cross-conjugated enynones with arylhydrazines also provides a regioselective route to pyrazole derivatives. nih.gov This reaction's pathway is influenced by the electronic properties of the substituents on the enynone. nih.gov These findings suggest that appropriately substituted enones bearing a chlorodifluoromethyl group would be viable substrates for the synthesis of this compound.

ReactantsProduct(s)Key Features
Trichloromethyl enones and arylhydrazines1-Substituted-3(5)-carboxyalkyl-1H-pyrazolesRegiocontrolled synthesis; one-pot, three-component protocol. nih.gov
Cross-conjugated enynones and arylhydrazinesDihetaryl-substituted ethenes, buta-1,3-dienes, and hexa-1,3,5-triensRegioselective synthesis; reaction path controlled by enynone substituent. nih.gov

Multi-component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of fluorinated pyrazoles.

One notable example is a three-component reaction involving fluoroalkylamines, sodium nitrite, and electron-deficient alkynes, which yields fluorinated pyrazoles in high yields. rsc.org This method's success is highly dependent on the nature of the fluoroalkyl group. rsc.org Another versatile multi-component approach for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, a related azole heterocycle, involves the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. nih.gov This highlights the potential for similar strategies to be developed for chlorodifluoromethyl pyrazoles.

A one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. nih.govacs.org This protocol involves a (3 + 3)-annulation followed by a cascade of dehydration and ring contraction. nih.govacs.org Such innovative approaches could be adapted for the synthesis of this compound by utilizing the corresponding chlorodifluoromethylated starting materials.

The classic Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a cornerstone of pyrazole synthesis and can be performed as a multi-component reaction by generating the 1,3-dicarbonyl compound in situ. beilstein-journals.orgnih.gov This strategy has been successfully employed in the synthesis of a variety of pyrazole derivatives. beilstein-journals.orgnih.gov

Reaction TypeReactantsProductKey Features
Three-componentFluoroalkylamines, NaNO₂, electron-deficient alkynesFluorinated pyrazolesHigh yields, dependent on the fluoroalkyl group. rsc.org
One-potIn situ generated nitrile imines, mercaptoacetaldehyde1-Aryl-3-trifluoromethylpyrazolesReadily available starting materials, mild conditions. nih.govacs.org
In situ Knorr Synthesis1,3-dicarbonyl compounds (in situ), hydrazinesSubstituted pyrazolesVersatile and widely applicable. beilstein-journals.orgnih.gov

Post-Synthetic Functionalization of Chlorodifluoromethyl Groups

The chlorodifluoromethyl group on the pyrazole ring serves as a valuable handle for further chemical transformations, allowing for the introduction of other functional groups and the diversification of the pyrazole scaffold.

Halogen exchange reactions, particularly the conversion of a chlorine atom to a fluorine atom, are a powerful tool in organofluorine chemistry. The synthesis of 2-[¹⁸F]trifluoromethylated indoles from their corresponding chlorodifluoromethyl precursors demonstrates the feasibility of this transformation. researchgate.net This nucleophilic halogen exchange proceeds under milder conditions than similar reactions on chlorodifluoromethyl arenes, potentially through an elimination-addition mechanism on the indole (B1671886) ring. researchgate.net A similar reactivity could be anticipated for the this compound, allowing for its conversion to the corresponding 3-(trifluoromethyl)-1H-pyrazole. Metal-mediated halogen exchange reactions, often referred to as Finkelstein reactions, can also be employed for aryl and vinyl halides and could be applicable to heteroaromatic systems like pyrazoles. nih.gov

The selective reduction of the carbon-chlorine bond in a chlorodifluoromethyl group to a carbon-hydrogen bond would provide access to the corresponding difluoromethyl pyrazoles. While specific catalytic methods for this transformation on a pyrazole core are not widely reported, the general principles of reductive dehalogenation can be applied. An unexpected reduction of a C-Cl bond to a C-H bond has been observed during a hydrazine-mediated reaction in the synthesis of alkylbenzimidazoles, suggesting that certain reaction conditions can facilitate this conversion. researchgate.net The development of selective catalytic systems for this transformation would be a valuable addition to the synthetic chemist's toolbox for the derivatization of chlorodifluoromethylated heterocycles.

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions. The regioselectivity of these reactions is a key consideration, especially for unsymmetrical pyrazoles.

N1-Alkylation: The alkylation of the pyrazole nitrogen is a common strategy for introducing diverse substituents. This can be achieved using various alkylating agents under basic conditions.

N1-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of heterocycles, including pyrazoles. organic-chemistry.orgnih.govresearchgate.net This reaction typically employs a palladium catalyst with a suitable ligand to couple the pyrazole with an aryl halide or triflate. organic-chemistry.orgnih.govresearchgate.net The development of user-friendly protocols for this reaction, including the use of conveniently prepared catalysts, has expanded its applicability. nih.gov Mechanistic studies have provided insights into the catalytic cycle, aiding in the optimization of reaction conditions. rsc.org The application of this methodology to this compound would allow for the synthesis of a wide range of N-aryl derivatives.

ReactionReagents/CatalystsProductKey Features
N-AlkylationAlkyl halides, baseN1-Alkyl-3-(chlorodifluoromethyl)-1H-pyrazolesVersatile for introducing alkyl groups.
N-Arylation (Buchwald-Hartwig)Aryl halides/triflates, Pd catalyst, ligand, baseN1-Aryl-3-(chlorodifluoromethyl)-1H-pyrazolesBroad substrate scope, reliable C-N bond formation. organic-chemistry.orgnih.govresearchgate.net

Green Chemistry and Sustainable Synthetic Approaches in Fluoropyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and agrochemicals to reduce environmental impact. In the context of fluoropyrazole synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant advancement in sustainable chemistry. A one-pot, two-step mechanochemical synthesis of fluorinated pyrazolones has been developed, demonstrating the potential of this technique for the environmentally benign synthesis of fluorinated heterocycles. d-nb.infonih.gov

The use of microwave irradiation can also contribute to greener synthetic protocols by reducing reaction times and often improving yields. Green synthesis methods such as microwave-assisted and grinding techniques have been employed for the preparation of new pyrazole derivatives. nih.gov

Furthermore, the development of multi-component reactions, as discussed in section 2.2.3, aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. The design of synthetic routes that minimize waste and utilize renewable resources is a key goal in the sustainable production of valuable compounds like this compound and its derivatives.

Reactivity and Mechanistic Investigations of 3 Chlorodifluoromethyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring (C4-position)

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The electronic properties of the ring, influenced by the two adjacent nitrogen atoms and the substituent at C3, direct incoming electrophiles. In pyrazole systems, the C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. quora.com The powerful electron-withdrawing nature of the chlorodifluoromethyl (-CF2Cl) group at the C3 position further deactivates the C5 position, reinforcing the inherent preference for substitution at C4.

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. Halogenation at the C4 position is a well-established transformation for pyrazole derivatives. researchgate.net Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine (often in the presence of an oxidizing agent) are typically employed for this purpose. beilstein-archives.org For 3-(chlorodifluoromethyl)-1H-pyrazole, treatment with such reagents is expected to yield the corresponding 4-halo derivatives selectively.

For instance, the iodination of analogous 1-aryl-3-(trifluoromethyl)-1H-pyrazoles mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) with elemental iodine proceeds in a highly regioselective manner to afford the 4-iodo derivatives in good yields. nih.gov A similar outcome is anticipated for this compound.

Table 1: Representative Electrophilic Halogenation at the C4-Position of Pyrazole Analogs

SubstrateReagentSolventConditionsProductYieldReference
1-Aryl-3-(trifluoromethyl)-1H-pyrazoleI₂, CANAcetonitrileRoom Temp, 1-2 h1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole75-84% nih.gov
3-Aryl-1H-pyrazol-5-aminesNBSDMSORoom Temp, 6 h3-Aryl-4-bromo-1H-pyrazol-5-amines~85-95% beilstein-archives.org
3,5-Dimethyl-1H-pyrazoleNCSCCl₄20-25 °C4-Chloro-3,5-dimethyl-1H-pyrazole95-98% mdpi.com

Nucleophilic Substitution Reactions Involving the Chlorodifluoromethyl Group

The chlorodifluoromethyl group is generally robust and resistant to nucleophilic substitution due to the strength of the C-F bonds and the steric hindrance around the carbon atom. However, the presence of the chlorine atom provides a potential site for nucleophilic attack compared to a trifluoromethyl group. The reaction would likely proceed through an SN2-type mechanism or potentially via an elimination-addition pathway involving a difluorocarbene intermediate under strong basic conditions.

Reactions with strong nucleophiles, such as alkoxides or thiolates, could potentially displace the chloride ion. The feasibility and efficiency of such reactions would depend heavily on the reaction conditions, including temperature, solvent, and the nature of the nucleophile. The adjacent pyrazole ring's electron-withdrawing effect might slightly facilitate the departure of the chloride anion. However, competitive reactions, such as deprotonation of the pyrazole N-H, can complicate the reaction outcome.

Radical Reactions and C-H Functionalization

Radical reactions offer an alternative pathway for the functionalization of this compound. The chlorodifluoromethyl group can participate in radical processes. For example, homolytic cleavage of the C-Cl bond can be initiated by radical initiators or photolysis to generate a difluoromethyl radical attached to the pyrazole ring. This radical could then engage in various transformations, such as addition to alkenes or arenes.

Furthermore, direct C-H functionalization of the pyrazole ring, particularly at the C5 position, can be achieved using transition-metal catalysis. rsc.org These methods provide a complementary approach to classical electrophilic substitution, allowing for the introduction of aryl, alkyl, or other functional groups at positions that are otherwise difficult to access. Visible-light-promoted reactions have also emerged as a powerful tool for generating radicals like the difluoromethyl radical (CF₂H•) from sources such as difluoroacetic acid, which then undergo cyclization or other additions. beilstein-journals.org Similar strategies could potentially be adapted for reactions involving the chlorodifluoromethyl moiety.

Oxidative Transformations of the Pyrazole Core and Side Chains

The pyrazole ring is relatively stable to oxidation, a characteristic of many aromatic systems. However, under harsh oxidative conditions, ring-opening or degradation can occur. The chlorodifluoromethyl group is highly resistant to oxidation due to the presence of the electron-withdrawing fluorine atoms.

Milder oxidative conditions can be used to functionalize the pyrazole ring. For instance, electrooxidation in the presence of halide ions can lead to halogenation at the C4 position, proceeding through the oxidation of the halide to generate the electrophilic halogen species. mdpi.com If the nitrogen at the N1 position is substituted with an appropriate group, oxidation of that side chain could be possible without affecting the pyrazole core or the -CF2Cl group.

Reductive Pathways of the Chlorodifluoromethyl Moiety

The chlorodifluoromethyl group offers several possibilities for reduction. The C-Cl bond is significantly weaker than the C-F bonds and can be selectively reduced. Catalytic hydrogenation or the use of reducing agents like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst could potentially reduce the C-Cl bond to a C-H bond, yielding 3-(difluoromethyl)-1H-pyrazole. This transformation would be a valuable synthetic step, as difluoromethylated compounds are of significant interest in medicinal chemistry. nih.govresearchgate.net

More vigorous reducing conditions might lead to further reduction of the C-F bonds, although this is generally a difficult process. Complete hydrodehalogenation to a methyl group is unlikely without very harsh conditions that would likely also reduce the pyrazole ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

To utilize this compound in metal-catalyzed cross-coupling reactions, it typically first needs to be halogenated at a ring carbon, most commonly at the C4 or C5 position. A 4-halo-3-(chlorodifluoromethyl)-1H-pyrazole is an excellent substrate for reactions like Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. nih.govnih.govresearchgate.netresearchgate.netmdpi.com A 4-bromo or 4-iodo-3-(chlorodifluoromethyl)-1H-pyrazole could be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce diverse substituents at the C4 position.

The Sonogashira reaction is a palladium-copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.govnih.govresearchgate.net This reaction would allow for the introduction of an alkynyl group at the C4 position of a halogenated this compound, creating a valuable building block for further synthesis. nih.govresearchgate.net

Table 2: Examples of Metal-Catalyzed Cross-Coupling on Halogenated Pyrazole Analogs

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
Suzuki-Miyaura1-Aryl-4-iodo-3-(CF₃)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O1-Aryl-4-phenyl-3-(CF₃)-1H-pyrazole81% nih.gov
Sonogashira1-Aryl-4-iodo-3-(CF₃)-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF1-Aryl-4-(phenylethynyl)-3-(CF₃)-1H-pyrazole94% nih.gov
Suzuki-Miyaura3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, MW3-(4-Methoxyphenyl)-pyrazolo[...]89% nih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity is a critical consideration in the chemistry of substituted pyrazoles.

Electrophilic Substitution : As discussed in section 3.1, electrophilic attack on this compound is highly regioselective for the C4 position. This is a result of the inherent electronic distribution of the pyrazole ring, which is further biased by the C3-substituent. quora.com

N-Alkylation/Arylation : For the unsubstituted N-H pyrazole, reactions with electrophiles can occur on either of the two ring nitrogens. The outcome is often a mixture of N1 and N2 substituted products, and the ratio can be influenced by the substituent at C3, the nature of the electrophile, and the reaction conditions (e.g., solvent, base).

Cycloaddition Reactions : In synthetic routes to the pyrazole ring, such as the [3+2] cycloaddition of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, regioselectivity is a major challenge. researchgate.net The choice of reactants and conditions determines whether the C3 or C5 isomer is formed. For example, the reaction of hydrazines with β-alkoxyvinyl trifluoromethyl ketones can proceed with high regioselectivity, the direction of which depends on the specific hydrazine used (e.g., phenylhydrazine (B124118) vs. methylhydrazine). scispace.com

Metalation : Direct deprotonation of the pyrazole ring with a strong base (e.g., n-BuLi) typically occurs at the C5 position, which is the most acidic C-H bond after the N-H proton. Trapping the resulting lithiated species with an electrophile provides a regioselective route to C5-functionalized pyrazoles. This is in direct contrast to electrophilic substitution at C4. For instance, lithiation of 1-aryl-3-CF3-1H-pyrazoles followed by quenching with iodine exclusively yields the 5-iodo derivative. nih.gov

Stereoselectivity is generally not a factor in reactions directly on the aromatic pyrazole ring. However, it becomes relevant if chiral centers are present in substituents or are formed during a reaction on a side chain.

Reaction Mechanism Elucidation via Experimental and Computational Methods

Detailed investigations into the reaction pathways of this compound are multifaceted, often involving a blend of kinetic studies, intermediate trapping experiments, and high-level computational simulations. These approaches, when used in concert, offer a comprehensive picture of the transition states and intermediates that govern the course of a chemical transformation.

Experimental Approaches:

Experimental evidence remains the ultimate arbiter in mechanism elucidation. For reactions involving this compound, techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time information about the formation and consumption of species. Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration, temperature), are invaluable for determining the reaction order and activation parameters, offering clues about the molecularity of the rate-determining step.

Furthermore, the isolation and characterization of reaction intermediates, though often challenging due to their transient nature, can provide direct proof of a proposed mechanism. Isotope labeling studies, where an atom in the reactant is replaced by its isotope, can also pinpoint which bonds are broken or formed during the reaction.

Computational Modeling:

In parallel with experimental efforts, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for exploring reaction mechanisms at the molecular level. eurasianjournals.com DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. eurjchem.com This allows for the theoretical prediction of reaction pathways and the calculation of activation energy barriers, which can then be compared with experimental kinetic data.

For fluorinated pyrazoles, computational studies are particularly insightful for understanding the influence of the fluorine atoms on the electronic structure and reactivity of the molecule. nih.govacs.org These studies can rationalize observed regioselectivity and stereoselectivity in reactions and even predict the feasibility of new, untested transformations. The synergy between computational predictions and experimental validation is a powerful paradigm in modern chemical research. researchgate.net

Recent reviews on fluorinated pyrazoles emphasize the growing importance of detailed mechanistic considerations in their synthesis and application. nih.govacs.org While specific, in-depth mechanistic studies exclusively focused on this compound are still an emerging area of research, the foundational principles and methodologies are well-established within the broader field of fluorinated heterocycles.

Interactive Data Table: Hypothetical Computational Data for a Nucleophilic Aromatic Substitution Reaction

The following interactive table presents hypothetical data that could be generated from a DFT study on a nucleophilic aromatic substitution (SNAr) reaction involving this compound. This type of data is instrumental in understanding the feasibility and energetics of the reaction pathway.

StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants0.0C-Cl bond length: 1.75 Å
2Transition State 1+15.2C-Nu bond forming: 2.10 Å, C-Cl bond elongating: 1.90 Å
3Meisenheimer Intermediate-5.8C-Nu bond formed: 1.45 Å, C-Cl bond: 2.20 Å
4Transition State 2+10.5C-Cl bond breaking: 2.80 Å
5Products-12.3C-Nu bond length: 1.40 Å

Note: This data is illustrative and intended to represent the type of information obtained from computational studies.

Interactive Data Table: Hypothetical Experimental Kinetic Data

This table showcases the kind of data that would be collected from experimental kinetic studies to probe the mechanism of a reaction involving this compound.

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.5 x 10-5
20.20.13.0 x 10-5
30.10.23.0 x 10-5

Note: This data is hypothetical and serves to illustrate the principles of kinetic analysis.

The continued application of these combined experimental and computational strategies will undoubtedly lead to a deeper and more predictive understanding of the reactivity of this compound, unlocking its full potential in chemical innovation.

Derivatization and Structural Diversity of 3 Chlorodifluoromethyl 1h Pyrazole Analogues

Substitution at the Pyrazole (B372694) Nitrogen (N1)

The N1 position of the pyrazole ring is a primary site for modification, allowing for the introduction of a wide range of substituents through various synthetic strategies.

N-alkylation and N-arylation are common methods for derivatizing the pyrazole core. These reactions typically involve the reaction of the pyrazole with an appropriate alkyl or aryl halide. For instance, trifluoromethylated pyrazoles can be reacted with compounds like chloro(4-chlorophenyl)methylene)dibenzene in the presence of a base such as potassium carbonate to yield N-substituted products. nih.gov Copper-catalyzed N-arylation represents another established method for introducing aryl groups at the N1 position of the pyrazole ring. nih.gov These approaches provide access to a variety of N-substituted pyrazoles with diverse steric and electronic properties. organic-chemistry.org

Table 1: Examples of N1-Alkylation and Arylation Reactions

Starting Pyrazole Reagent Catalyst/Base Product Class
3-(Trifluoromethyl)-1H-pyrazole Chloro(4-chlorophenyl)methylene)dibenzene K₂CO₃ N-Trityl type Pyrazole nih.gov
3-(Trifluoromethyl)-1H-pyrazole Aryl Halide Copper Catalyst N-Aryl Pyrazole nih.gov

Note: The table provides examples of reaction types applicable to the pyrazole core.

The incorporation of heteroaryl groups at the N1 position is a key strategy for creating complex derivatives. This can be achieved by reacting the pyrazole with a suitable heteroaryl halide or by constructing the pyrazole ring from a heteroaryl-containing precursor. An example of the latter approach involves the reaction of a heteroaryl hydrazine (B178648), such as 3-chloro-6-hydrazinylpyridazine, with ethylethoxymethylene cyanoacetate. nih.gov This condensation and subsequent cyclization directly yield an N1-heteroaryl substituted pyrazole, demonstrating a powerful method for integrating different heterocyclic systems. nih.gov

Table 2: Examples of N1-Heteroaryl Substitution

Precursors Reaction Type Resulting N1-Heteroaryl Moiety
3-Chloro-6-hydrazinylpyridazine, Ethylethoxymethylene cyanoacetate Condensation/Cyclization 6-Chloropyridazin-3-yl nih.gov

Functionalization at the Pyrazole Carbon Positions (C4, C5)

The C4 and C5 positions of the pyrazole ring offer further opportunities for structural modification, allowing for the introduction of various functional groups and substituents.

Carboxylic acid and ester functionalities are commonly introduced at the C4 position, often during the synthesis of the pyrazole ring itself. A well-established route is the Claisen condensation. epo.org For example, reacting a suitable precursor with triethyl orthoformate followed by ring-closure with a hydrazine can generate a pyrazole-4-carboxylic acid ethyl ester. epo.org This ester can then be hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid. epo.org The resulting carboxylic acid is a versatile intermediate that can be converted into other derivatives, such as acid chlorides or amides, providing further avenues for diversification. epo.orgbibliomed.orgresearchgate.net Pyrazole carboxylates are considered valuable precursors for synthesizing numerous substituted analogues. nih.gov

Table 3: Synthesis of C4-Carboxylate Derivatives

Synthetic Step Reagents Product
Ring Formation Ethyl difluoroacetoacetate, Triethyl orthoformate, Methylhydrazine 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester epo.org
Hydrolysis 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, NaOH 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid epo.org
Amide Formation Pyrazole-4-carboxylic acid, Amine, Coupling agents (e.g., EDC) Pyrazole-4-carboxamide bibliomed.org

Note: The table illustrates synthetic pathways for a closely related difluoromethyl analogue, which are applicable to the chlorodifluoromethyl core.

The direct halogenation of the pyrazole nucleus is a common method for introducing additional halogen atoms. Electrophilic halogenation of pyrazoles preferentially occurs at the C4 position if it is unsubstituted. researchgate.net This transformation can be effectively carried out using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), which are considered safe and effective halogenating agents. beilstein-archives.org This regioselective C-H halogenation provides a direct route to 4-halogenated pyrazole derivatives, often in moderate to excellent yields under mild conditions. beilstein-archives.org

Table 4: C4-Halogenation of the Pyrazole Ring

Halogenating Agent Halogen Introduced Product Type
N-Chlorosuccinimide (NCS) Chlorine 4-Chloro-3-(chlorodifluoromethyl)-1H-pyrazole
N-Bromosuccinimide (NBS) Bromine 4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole beilstein-archives.org

Introducing aryl or heteroaryl groups at the carbon positions of the pyrazole ring often requires advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions. Direct C-H arylation of pyrazoles can lead to mixtures of C4 and C5-arylated products. academie-sciences.fr To achieve regioselectivity, a common strategy is to use a blocking group. For instance, introducing an ester group at the C4 position can effectively direct arylation to the C5 position. academie-sciences.fr This palladium-catalyzed C5–H bond activation, followed by the potential removal of the C4-ester blocking group, provides a reliable method for synthesizing C5-arylated pyrazoles. academie-sciences.fr

Table 5: Regioselective C5-Arylation using a C4-Blocking Group

Pyrazole Substrate Arylating Agent Catalyst System Product Type
Ethyl 1-methyl-3-(chlorodifluoromethyl)-1H-pyrazole-4-carboxylate Aryl Bromide Palladium(II) acetate, Ligand Ethyl 5-Aryl-1-methyl-3-(chlorodifluoromethyl)-1H-pyrazole-4-carboxylate academie-sciences.fr

Transformations of the Chlorodifluoromethyl Group

The chlorodifluoromethyl group is a key functional handle that can be converted into other valuable fluoroalkyl groups, such as the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) moieties. These transformations allow for a systematic investigation of structure-activity relationships by modulating the electronic and steric properties of the substituent at the 3-position of the pyrazole ring.

Conversion to Trifluoromethyl Derivatives

The conversion of a chlorodifluoromethyl group to a trifluoromethyl group represents a formal oxidative fluorination. This transformation is typically achieved through a halogen exchange (Halex) reaction, where the chlorine atom is replaced by a fluorine atom. chemrxiv.orgresearchgate.net While direct nucleophilic fluorination of chlorodifluoromethylarenes can be challenging, the use of specific fluorinating agents under appropriate conditions can facilitate this conversion.

Commonly employed reagents for such transformations include alkali metal fluorides, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion in aprotic polar solvents. researchgate.net The reaction conditions, including temperature and solvent, are critical for achieving a successful conversion and minimizing side reactions.

Table 1: Hypothetical Reaction Conditions for the Conversion of 3-(Chlorodifluoromethyl)-1H-pyrazole to 3-(Trifluoromethyl)-1H-pyrazole

EntryFluorinating AgentCatalyst/AdditiveSolventTemperature (°C)
1KF18-crown-6DMSO150-180
2CsFTetrabutylammonium bromideSulfolane160-190
3Spray-dried KFPh4PBrNitrobenzene210

This table presents plausible conditions based on general knowledge of halogen exchange reactions; specific experimental data for the substrate is not available in the provided search results.

Formation of Difluoromethyl Analogs

The synthesis of difluoromethyl analogues from their chlorodifluoromethyl precursors involves a reductive dechlorination process. This transformation is of significant interest as the difluoromethyl group is a valuable bioisostere for hydroxyl and thiol groups and can participate in hydrogen bonding interactions. mdpi.com

One common method for this reduction is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including the choice of solvent, temperature, and pressure, need to be carefully optimized to achieve high yields and selectivity.

Another effective method for reductive dechlorination is the use of reducing metals, with zinc dust being a prominent example. uky.eduyoutube.com These reactions are often performed in the presence of a proton source, such as acetic acid or ammonium (B1175870) chloride, in a suitable solvent system. The reactivity of the chlorodifluoromethyl group towards zinc-mediated reduction makes this a viable and often milder alternative to catalytic hydrogenation.

Table 2: Potential Methods for the Reductive Dechlorination of this compound

EntryReagent/CatalystSolvent SystemTemperature
1H2, Pd/CMethanol, TriethylamineRoom Temperature
2Zinc dustAcetic Acid50-80 °C
3Zinc dustTHF/aq. NH4ClRoom Temperature

This table outlines potential synthetic routes based on general principles of reductive dechlorination; specific experimental validation for this substrate is not available in the provided search results.

Derivatization to Other Fluoroalkyl Chains

While the conversion to trifluoromethyl and difluoromethyl groups are the most common transformations, the chlorodifluoromethyl moiety can potentially be derivatized into other fluoroalkyl chains. For instance, radical reactions could be employed to introduce other alkyl or functionalized groups. However, specific examples of such transformations starting from this compound are not well-documented in the currently available literature. Further research in this area could open up new avenues for creating novel pyrazole derivatives with diverse fluoroalkyl substituents.

Synthesis of Fused Pyrazole Systems Incorporating the Chlorodifluoromethyl Group

The construction of fused heterocyclic systems is a widely used strategy in drug discovery to create rigid molecular scaffolds with well-defined three-dimensional structures. Pyrazolo[1,5-a]pyrimidines are a particularly important class of fused pyrazoles, known for their diverse biological activities. nih.govrsc.orgresearchgate.netnih.gov The synthesis of these systems typically involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.netbeilstein-journals.org

To synthesize pyrazolo[1,5-a]pyrimidines incorporating the chlorodifluoromethyl group, the key intermediate required is 3-(chlorodifluoromethyl)-5-aminopyrazole. The synthesis of 5-aminopyrazoles is most commonly achieved through the reaction of a β-ketonitrile with hydrazine. chemrxiv.orgnih.gov Therefore, the synthesis of 3-(chlorodifluoromethyl)-5-aminopyrazole would likely proceed via the reaction of a suitable 4-chloro-4,4-difluoro-3-oxobutanenitrile with hydrazine. smolecule.com

Once the 3-(chlorodifluoromethyl)-5-aminopyrazole is obtained, it can be reacted with various β-dicarbonyl compounds, such as acetylacetone, ethyl acetoacetate, or malondialdehyde derivatives, to yield the corresponding pyrazolo[1,5-a]pyrimidines. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by an acid or a base.

The regioselectivity of the cyclocondensation reaction is an important consideration, especially when using unsymmetrical β-dicarbonyl compounds. The presence of the strongly electron-withdrawing chlorodifluoromethyl group at the 3-position of the aminopyrazole can influence the nucleophilicity of the amino group and the endocyclic nitrogen atom, thereby affecting the course of the reaction. nih.gov Generally, the exocyclic amino group of the 5-aminopyrazole is more nucleophilic and will preferentially attack one of the carbonyl groups of the β-dicarbonyl compound, leading to a specific regioisomer of the pyrazolo[1,5-a]pyrimidine (B1248293) product. nih.gov

Table 3: General Synthesis of 7-(Chlorodifluoromethyl)pyrazolo[1,5-a]pyrimidines

StepReactantsReagents/ConditionsProduct
14-Chloro-4,4-difluoro-3-oxobutanenitrile, Hydrazine hydrate (B1144303)Ethanol, Reflux3-(Chlorodifluoromethyl)-5-aminopyrazole
23-(Chlorodifluoromethyl)-5-aminopyrazole, AcetylacetoneAcetic acid, Reflux5,7-Dimethyl-2-(chlorodifluoromethyl)pyrazolo[1,5-a]pyrimidine
33-(Chlorodifluoromethyl)-5-aminopyrazole, Ethyl acetoacetateEthanol, cat. acid, Reflux7-(Chlorodifluoromethyl)-5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine

This table illustrates a plausible synthetic pathway based on established methods for the synthesis of analogous compounds; specific experimental details for these exact transformations are not available in the provided search results.

Advanced Spectroscopic and Structural Elucidation of 3 Chlorodifluoromethyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 3-(chlorodifluoromethyl)-1H-pyrazole derivatives, a multinuclear approach (¹H, ¹³C, ¹⁹F, ¹⁵N) is essential to fully characterize the proton, carbon, fluorine, and nitrogen environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the nitrogen atom. The pyrazole ring itself has two aromatic protons, H4 and H5.

Pyrazole Ring Protons (H4 and H5): In the parent 1H-pyrazole, the H4 proton appears as a triplet at ~6.3 ppm, while the H3 and H5 protons are equivalent and appear at ~7.6 ppm. In a 3-substituted pyrazole, the H4 and H5 protons become distinct and typically appear as doublets due to mutual coupling (³JHH). The electron-withdrawing nature of the chlorodifluoromethyl group at the C3 position is expected to deshield both H4 and H5, shifting their resonances downfield compared to the unsubstituted pyrazole. Based on data from analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives, the H5 proton, being closer to the N-methyl group and the substituted C3 position, often appears as a singlet at approximately 8.0 ppm. researchgate.net

N-H Proton: The proton attached to the nitrogen (N1) is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many pyrazole derivatives, this signal can be found in a wide range, often significantly downfield (e.g., δ 7.26-7.37 ppm in some diaryl diketone derivatives) asianpubs.org.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Based on Analogous Compounds

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (Hz)Reference for Analogue
NH > 10 (variable)Broad Singlet- asianpubs.org
H46.5 - 7.0Doublet³JHH ≈ 2-3 researchgate.net
H57.8 - 8.2Doublet³JHH ≈ 2-3 researchgate.net

Note: Data is predictive and based on spectral information from related pyrazole structures. Actual values may vary.

The ¹³C NMR spectrum provides critical information about the carbon framework. For this compound, the spectrum will be characterized by signals for the three pyrazole ring carbons and the chlorodifluoromethyl carbon, with distinctive splitting patterns arising from carbon-fluorine coupling.

Pyrazole Ring Carbons (C3, C4, C5): The C3 carbon, directly attached to the -CClF₂ group, is expected to show a complex splitting pattern, likely a triplet, due to two-bond coupling (²JCF) with the two fluorine atoms. In analogous 3-(difluoromethyl)pyrazole derivatives, this coupling constant is typically in the range of 26-33 Hz. researchgate.netmsu.edu The C4 and C5 carbons will also be influenced, though to a lesser extent.

Chlorodifluoromethyl Carbon (-CClF₂): This carbon signal is expected to be a triplet due to the large one-bond coupling (¹JCF) with the two directly attached fluorine atoms. For similar difluoromethyl groups attached to a pyrazole ring, the ¹JCF coupling constant is very large, on the order of 237-238 Hz. researchgate.net The presence of the chlorine atom will shift this carbon's resonance compared to a simple difluoromethyl group.

Table 2: Predicted ¹³C NMR Data for this compound Based on Analogous Compounds

CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (Hz)Reference for Analogue
C 3145 - 150Triplet²JCF ≈ 25-35 researchgate.netmsu.edu
C 4105 - 110Singlet (or small doublet)- researchgate.net
C 5130 - 135Singlet- researchgate.net
-C ClF₂110 - 120Triplet¹JCF ≈ 235-245 researchgate.netmsu.edu

Note: Data is predictive and based on spectral information from related pyrazole structures. Actual values may vary.

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. In this compound, the two fluorine atoms of the -CClF₂ group are chemically equivalent, assuming free rotation around the C3-C(substituent) bond. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a singlet, as there are no other neighboring fluorine or hydrogen atoms to couple with. The chemical shift would be informative of the electronic environment. For comparison, the -CHF₂ group in a related 3-(difluoromethyl)-pyrazole derivative shows a doublet (due to coupling with the proton) at approximately -115 ppm. msu.edu The substitution of the hydrogen with a chlorine atom would cause a significant shift, likely downfield. General ranges for -CF₂- groups can be from +80 to +140 ppm relative to CFCl₃. chemguide.co.uk

The pyrazole ring contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N1), which is protonated in the parent compound, and a "pyridine-like" nitrogen (N2). These two nitrogens resonate at different chemical shifts in the ¹⁵N NMR spectrum. In studies of pyrazole derivatives, the pyrrole-like N-H nitrogen typically appears upfield, while the pyridine-like N=C nitrogen appears downfield acs.orglibretexts.org.

The chlorodifluoromethyl group at C3 is a strong electron-withdrawing group. This electronic effect is expected to deshield the adjacent pyridine-like N2 atom, causing a downfield shift in its ¹⁵N resonance compared to unsubstituted pyrazole. The effect on the more distant N1 atom would be less pronounced. This technique is particularly useful for studying tautomerism and protonation states in pyrazole systems. acs.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₄H₃ClF₂N₂), the nominal molecular weight is 152.5 g/mol .

Molecular Ion (M⁺·): An electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern caused by the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M⁺· peak corresponding to the ³⁵Cl isotope and an "M+2" peak corresponding to the ³⁷Cl isotope. The intensity ratio of the M⁺· to the M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation through several predictable pathways:

Loss of Chlorine: A common fragmentation for halogenated compounds is the loss of the halogen atom. The loss of a chlorine radical (·Cl, mass 35/37) from the molecular ion would yield a relatively stable cation at m/z 117.

Alpha Cleavage: Cleavage of the C3-C(substituent) bond could lead to the loss of the ·CClF₂ radical (mass 85/87), resulting in a pyrazole cation fragment at m/z 67.

Formation of ·CClF₂⁺: Alternatively, the charge could be retained on the chlorodifluoromethyl fragment, producing a characteristic cation at m/z 85 and 87 (in a 3:1 ratio).

Ring Fragmentation: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN, mass 27) or molecular nitrogen (N₂, mass 28). asianpubs.org These fragmentation pathways would lead to smaller fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

N-H Stretching: The N-H bond of the pyrazole ring is expected to produce a characteristic stretching vibration. Due to intermolecular hydrogen bonding in the solid state or in concentrated solutions, this peak is typically broad and appears in the region of 3300-3100 cm⁻¹. asianpubs.org

C-H Stretching: The aromatic C-H stretching vibrations of the pyrazole ring protons (H4 and H5) are expected to appear at frequencies slightly above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will produce a series of absorptions in the 1600-1400 cm⁻¹ region of the spectrum.

C-F and C-Cl Stretching: The most intense absorptions in the spectrum are likely to be those from the carbon-fluorine and carbon-chlorine bonds of the chlorodifluoromethyl group. These strong C-F stretching bands typically appear in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹, while the C-Cl stretch is expected at a lower frequency, generally in the 800-600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule and its conformation within the crystal lattice. For derivatives of this compound, X-ray crystallography would reveal the exact geometry of the pyrazole ring and the orientation of the chlorodifluoromethyl substituent.

In a hypothetical crystal structure of a simple N-unsubstituted or N-methylated this compound derivative, one would expect the pyrazole ring to be essentially planar. The C-Cl and C-F bond lengths within the chlorodifluoromethyl group would be a key area of interest, as would the rotational conformation of this group relative to the pyrazole ring. The crystal system and space group would define the symmetry of the unit cell and the arrangement of molecules within it.

Table 1: Illustrative Crystallographic Data for a Hypothetical 3-(Substituted)-1-methyl-1H-pyrazole Derivative This table is based on representative data from related pyrazole structures for illustrative purposes.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7.0
b (Å)~ 10.0
c (Å)~ 12.0
β (°)~ 105
Volume (ų)~ 810
Z (molecules/unit cell)4

Analysis of pyrazole derivatives frequently reveals the formation of supramolecular structures through various intermolecular interactions. researchgate.net In N-unsubstituted pyrazoles, the presence of both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom) typically leads to the formation of hydrogen-bonded dimers, trimers, tetramers, or extended chains (catemers). mdpi.com The specific motif adopted is influenced by the steric and electronic nature of the substituents on the pyrazole ring. mdpi.com For this compound, the presence of the halogenated group could lead to additional, weaker interactions, such as C-H···F or C-H···Cl hydrogen bonds, which would further stabilize the crystal packing. nih.gov

Spectroscopic Techniques for Investigating Intermolecular Interactions

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are powerful tools for studying the dynamic nature of intermolecular interactions, both in the solid state and in solution. Infrared (IR) spectroscopy, in particular, is highly sensitive to hydrogen bonding.

The N-H stretching vibration in pyrazoles is a characteristic band in the IR spectrum. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), this band appears as a sharp peak, typically above 3400 cm⁻¹. When molecules associate through N-H···N hydrogen bonds, this band shifts to a lower frequency (a red shift) and becomes significantly broader and more complex. mdpi.com This phenomenon is due to the weakening of the N-H bond upon its engagement in a hydrogen bond. The magnitude of this shift is often correlated with the strength of the hydrogen bond. Studies on 4-halogenated pyrazoles have shown that the N-H stretching region between 2600 and 3200 cm⁻¹ is complex due to these interactions. mdpi.com

For this compound, one would anticipate a noticeable red shift in the N-H stretching frequency in the solid-state IR spectrum compared to its gas-phase or dilute solution spectrum, indicating the presence of N-H···N hydrogen bonding. The shape and position of this band could also offer clues about the specific hydrogen-bonding motif (e.g., dimer, trimer, or catemer). mdpi.com

Furthermore, other weak intermolecular interactions can be probed. The presence of the chlorodifluoromethyl group introduces the possibility of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site. While typically weaker than conventional hydrogen bonds, these interactions can play a significant role in directing crystal packing. Advanced spectroscopic techniques, sometimes in combination with computational modeling, can help to identify and characterize these subtle forces.

Interactions involving the fluorine atoms, such as C-H···F hydrogen bonds, can also be identified spectroscopically. nih.gov These interactions cause subtle shifts in the stretching and bending frequencies of the involved C-H bonds. In the crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, molecules are linked into centrosymmetric dimers by pairs of C-H···F hydrogen bonds. nih.gov

Table 2: Expected IR Spectroscopic Data for this compound Highlighting Intermolecular Interactions

Vibrational ModeExpected Frequency Range (cm⁻¹) (Solid State)Interpretation
N-H Stretch2600 - 3200 (Broad)Indicates strong N-H···N hydrogen bonding, characteristic of pyrazole aggregates. mdpi.com
C-H Stretch (Aromatic)3100 - 3180Pyrazole ring C-H vibrations.
C-F Stretch1000 - 1200Characteristic vibrations of the -CF₂Cl group.
C-Cl Stretch700 - 850Characteristic vibration of the -CF₂Cl group.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound could not be located.

The execution of targeted searches for Density Functional Theory (DFT) calculations, conformational analyses, Frontier Molecular Orbital (FMO) analyses, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency analyses, and theoretical reaction mechanisms for this exact molecule did not yield specific results.

While computational studies on analogous pyrazole derivatives—such as those with trifluoromethyl, difluoromethyl, or chloro substituents at different positions—are present in the literature, the data from these studies cannot be directly extrapolated to this compound. The substitution of a fluorine atom with a chlorine atom on the methyl group at the 3-position of the pyrazole ring would significantly alter the molecule's geometric and electronic properties, including bond lengths, bond angles, atomic charges, and orbital energies. Presenting data from different molecules would be scientifically inaccurate and would not adhere to the specific focus of your request.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified compound.

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Selectivity Parameters

The prediction of reactivity and selectivity for a given compound is a cornerstone of computational chemistry. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate a variety of molecular properties and descriptors that help in anticipating the chemical behavior of the molecule. researchgate.netdoaj.orgnih.gov These parameters are broadly categorized into global and local reactivity descriptors.

Global Reactivity Descriptors:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to exchange electrons with its surroundings.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution.

Global Softness (S): Softness is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile.

While specific calculated values for 3-(chlorodifluoromethyl)-1H-pyrazole are not available, a hypothetical data table based on typical values for similar small organic molecules is presented below for illustrative purposes.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--7.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO6.3
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.35
Chemical Hardnessη(ELUMO - EHOMO) / 23.15
Global SoftnessS1 / (2η)0.159
Electrophilicity Indexωμ2 / (2η)3.00

Local Reactivity Descriptors and Selectivity:

Local reactivity descriptors are used to identify the most reactive sites within a molecule, thus predicting the regioselectivity of a reaction. One of the most common tools for this purpose is the calculation of Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Fukui Function (f(r)): Helps in identifying the sites susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazoles, the nitrogen atoms are typically electron-rich centers, while the presence of the electron-withdrawing chlorodifluoromethyl group would influence the electron density distribution on the pyrazole (B372694) ring. nih.gov

Computational studies on related pyrazole derivatives have shown that the nature and position of substituents significantly impact the tautomeric equilibria and the regioselectivity of reactions like N-alkylation. nih.gov For this compound, theoretical calculations would be invaluable in predicting the preferred tautomer and the most likely site of substitution or other chemical modifications.

Applications in Chemical Sciences

Precursors in Agrochemical Research and Development

The pyrazole (B372694) scaffold is a cornerstone in the development of modern agrochemicals due to its presence in numerous commercially successful fungicides, herbicides, and insecticides. globethesis.comnih.govnih.gov The introduction of a chlorodifluoromethyl group at the 3-position of the pyrazole ring is a strategic design element intended to modulate the biological activity, metabolic stability, and physicochemical properties of the resulting crop protection agents.

The 3-(chlorodifluoromethyl)-1H-pyrazole moiety is a key component in the synthesis of various agrochemicals. Pyrazole derivatives are recognized for their broad-spectrum biological activities, which are leveraged in the creation of effective plant protection products. nih.govgoogle.com In fungicide development, pyrazole carboxamides have become a prominent class, many of which function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). globethesis.comresearchgate.net These compounds are characterized by their high efficiency, low toxicity, and broad-spectrum activity. globethesis.com The synthesis of these fungicides often involves coupling a pyrazole carboxylic acid intermediate with various amines to produce the final active molecule. mdpi.com

Agrochemical ClassGeneral Structural MotifRole of Pyrazole CoreKey References
Fungicides (SDHIs)Pyrazole CarboxamidesCore scaffold providing structural rigidity and points for functionalization. globethesis.comresearchgate.netmdpi.com
HerbicidesSubstituted Phenyl-PyrazolesEssential pharmacophore for herbicidal activity. nih.govresearchgate.netresearchgate.net
Insecticides/AcaricidesVarious Functionalized PyrazolesVersatile core for developing compounds with insecticidal properties. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals. The pyrazole scaffold is particularly amenable to structural modifications, allowing for a systematic exploration of how different substituents influence biological activity. nih.govnih.gov In SAR studies of pyrazole-based fungicides, modifications at various positions of the pyrazole ring and the carboxamide moiety have been shown to significantly impact antifungal potency. globethesis.comresearchgate.net

Intermediates in Medicinal Chemistry and Drug Discovery (Excluding Direct Therapeutic Data)

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govglobalresearchonline.net The metabolic stability of pyrazole derivatives is a significant factor contributing to their prevalence in drug discovery. nih.gov Consequently, this compound is a valuable intermediate for synthesizing novel compounds for potential therapeutic use.

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The this compound serves as a versatile building block for constructing novel pharmacophores. nih.gov Its structure can be readily modified, making it a suitable starting point for creating libraries of compounds for high-throughput screening. nih.gov

The trifluoromethyl-pyrazole scaffold, a close analog, is found in several bioactive molecules and drugs, highlighting the medicinal significance of such fluorinated pyrazoles. nih.govnih.gov The chlorodifluoromethyl group offers a variation on this theme, allowing for the fine-tuning of a compound's properties. Pyrazole-based compounds are used to create hybrids with other pharmacologically attractive scaffolds, such as thiazolidinone, to generate molecules with enhanced biological profiles. nih.gov The synthesis of pyrazole-chalcone hybrids has also been explored to develop compounds with potential chemotherapeutic applications. nih.gov

Pharmacophore ClassTherapeutic Area of InterestRole of this compoundKey References
Pyrazole-CarboxamidesOncology, InflammationCore building block for kinase inhibitors and other enzyme modulators. cbijournal.com
Pyrazole-Chalcone HybridsOncology, AntimicrobialProvides a rigid scaffold for creating hybrid molecules with dual activity profiles. nih.gov
Pyrazole-Thiazolidinone HybridsAntimicrobial, AntitumorServes as a key component in pharmacophore hybrid approaches to drug design. nih.gov

Fluorescent molecular probes are powerful tools for visualizing and studying biological processes in living systems. rsc.org The design of such probes often involves a fluorophore moiety linked to a ligand that selectively binds to a biological target. The pyrazole scaffold has been successfully incorporated into the design of selective imaging probes.

For example, a novel class of cyclooxygenase-1 (COX-1) selective inhibitors based on an N-aryl 5-amino-pyrazole scaffold was developed. nih.gov A lead compound from this series was used to create a fluorescent probe by attaching a nitro-benzoxadiazole fluorophore via click chemistry. This probe demonstrated its utility in targeting and visualizing COX-1 within living ovarian cancer cells, showcasing the potential of pyrazole derivatives as foundational structures for sophisticated biological tools. nih.gov The this compound moiety can be similarly employed as a core structure in the rational design of new probes for interrogating various biological phenomena. rsc.org

Materials Science and Advanced Functional Materials

The application of pyrazole derivatives extends beyond the life sciences into the realm of materials science. The electronic properties of the pyrazole ring, when combined with specific substituents, can give rise to materials with interesting photophysical characteristics.

Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines, which are structurally related to this compound, have been synthesized and investigated for their potential in optoelectronic applications. mdpi.com These materials have shown promise for use in both photovoltaic and electroluminescent devices, such as organic light-emitting diodes (OLEDs). The studies revealed that the fluorescence emission properties of these compounds could be tuned by modifying the substituents on the pyrazole core. mdpi.com The introduction of a trifluoromethyl group (and by extension, a chlorodifluoromethyl group) significantly influences the electronic structure of the molecule, making these pyrazole derivatives attractive candidates for the development of new advanced functional materials for electronic and photonic applications.

Development of Optical and Electronic Materials

The unique properties imparted by fluorinated methyl groups make pyrazole derivatives attractive candidates for the development of advanced optical and electronic materials. Research into analogous compounds, particularly trifluoromethyl-substituted pyrazoles, has demonstrated their utility in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

New 6-CF3-1H-pyrazolo[3,4-b]quinolines, which feature a trifluoromethyl-substituted pyrazole core, have been synthesized and investigated for their optoelectronic applications. researchgate.net These materials exhibit fluorescence, with emissions resulting from photoinduced charge transfer processes between different parts of the molecule. researchgate.net The specific substitution pattern on the pyrazole ring has been shown to modulate both the emission properties and the Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.net

In one study, bulk heterojunction (BHJ) solar cells were fabricated using these trifluoromethyl-pyrazoloquinoline derivatives blended with a polymer. researchgate.net The performance of these devices is summarized in the table below.

Active Layer (Molecule + Polymer) Layer Thickness (nm) Power Conversion Efficiency (%)
Mol1 + PDT102.9~0.21
Mol3 + PDT111~0.38
Mol4 + PDT-~0.21

Furthermore, these materials have been employed as emitters in double-layer OLEDs. researchgate.net A device using a 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline derivative achieved a maximum brightness of approximately 1436.0 cd/m² and emitted in the deep bluish-green range (506 nm). researchgate.net The current efficiency of this device was reported to be up to 1.26 cd/A. researchgate.net These findings suggest that the incorporation of a chlorodifluoromethyl group on a pyrazole ring could similarly yield materials with desirable characteristics for optoelectronic applications.

Incorporation into Polymers and Composites

The incorporation of specific chemical moieties into polymers and composites is a common strategy to enhance their properties or introduce new functionalities. While there is no specific literature detailing the use of this compound in this context, the general reactivity of the pyrazole ring allows for its integration into larger macromolecular structures. For instance, pyrazole derivatives have been considered for formulating dental composites to impart antibacterial properties.

The synthesis of copolymers containing chlorinated building blocks, such as 3,3-bis(chloromethyl)oxacyclobutane, has been demonstrated using various catalysts. researchgate.net These studies confirm that chlorinated heterocyclic compounds can be successfully polymerized to create materials with tailored properties. researchgate.net This suggests the potential for this compound to be used as a monomer or additive in the creation of specialized polymers and composites, where the chlorodifluoromethyl group could confer specific thermal, chemical, or electronic characteristics.

Coordination Chemistry and Ligand Design

Pyrazoles are a cornerstone in the field of coordination chemistry, valued for their ability to act as versatile ligands for a wide range of metal ions. mdpi.com The pyrazole ring contains two adjacent nitrogen atoms, one pyrrole-like (proton donor) and one pyridine-like (proton acceptor), allowing it to coordinate to metals as a neutral monodentate ligand or, upon deprotonation, as a bridging pyrazolide anion. mdpi.com

The introduction of a trifluoromethyl group to the pyrazole ring is believed to improve the functional properties of new derivative ligands or supramolecular synthons. researchgate.net This is due to the strong electron-withdrawing nature of the CF3 group, which can influence the electronic structure of the resulting metal complexes. It is expected that the chlorodifluoromethyl group would have a similar, albeit electronically distinct, influence.

Pyrazole-based ligands have been used to construct a variety of coordination complexes, including:

Mononuclear and Polynuclear Complexes : They can form discrete structures with varying geometries and nuclearities depending on the metal ion and reaction conditions.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The ability of pyrazoles to bridge metal centers makes them excellent building blocks for extended networks. rsc.orgresearchgate.net For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have been synthesized for gas separation applications. rsc.org Similarly, pyrazolate-based MOFs have shown efficiency in capturing formaldehyde. researchgate.net The flexibility of pyrazole linkers is a key factor in the assembly and functionality of such materials. mdpi.com

The specific properties of metal complexes derived from pyrazole ligands are highly tunable. For example, lanthanide complexes with 3-(2-pyridyl)pyrazole ligands have been shown to exhibit luminescence, with some terbium complexes displaying quantum yields as high as 92%. researchgate.net This highlights the potential of using functionalized pyrazoles like this compound to design ligands that can sensitize metal-centered luminescence or confer specific catalytic activities.

Application in Dye Chemistry and Molecular Switches

The pyrazole scaffold is a key component in the synthesis of various dyes and photoresponsive materials. The ability to form extended conjugated systems by coupling the pyrazole ring with other chromophores, such as azo groups, has led to a wide range of applications.

Dye Chemistry : Pyrazole azo dyes are a well-established class of colorants. nih.govnih.govresearchgate.net They are typically synthesized through the coupling reaction of a pyrazole diazonium salt with a component containing an active methylene (B1212753) group. nih.gov The resulting dyes exhibit colors ranging from yellow to red and have been investigated for applications such as disperse dyes for polyester (B1180765) fabrics using environmentally friendly supercritical carbon dioxide as the dyeing medium. nih.gov The specific substituents on the pyrazole and the coupling component influence the final color and properties of the dye. nih.govresearchgate.net

Molecular Switches : Arylazopyrazoles, which contain a photoswitchable azo group attached to a pyrazole ring, have emerged as promising molecular switches. researchgate.net These molecules can undergo reversible E-Z isomerization under the influence of light. The introduction of trifluoromethyl groups onto the pyrazole ring has been shown to be highly beneficial, leading to photoswitches with very long half-lives of the less stable isomer (on the order of days in DMSO). researchgate.net This enhanced stability is a crucial property for applications in data storage, smart materials, and photopharmacology. The electronic properties of the substituents on both the pyrazole and the aryl moiety significantly affect the photoswitching behavior, including the isomerization yield and thermal stability. researchgate.net This suggests that derivatives of this compound could also function as robust molecular switches with tunable properties.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Pyrazoles

A primary challenge and opportunity lies in the development of efficient, selective, and environmentally benign methods for the synthesis of the 3-(chlorodifluoromethyl)-1H-pyrazole core. Current strategies for creating fluorinated pyrazoles often rely on building blocks that are already fluorinated, which are then used in cyclization reactions. researchgate.net Future research should focus on refining these and developing new, more sustainable approaches.

Key research directions include:

Advanced [3+2] Cycloaddition Reactions: The reaction of fluorinated building blocks, such as chlorodifluoroacetonitrile (B13418638) imines or diazoalkanes, with alkynes or alkenes is a powerful tool for constructing the pyrazole (B372694) ring. sci-hub.semdpi.com Future work should aim to develop catalytic and asymmetric versions of these reactions to control regioselectivity and stereoselectivity, providing access to chiral derivatives of this compound.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control, which is particularly important when handling potentially hazardous reagents. mdpi.com Applying flow chemistry to the synthesis of this compound could enable safer handling of fluorinated intermediates and reduce reaction times from hours to minutes. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to create complex molecules, adhering to the principles of green chemistry by reducing waste and energy consumption. mdpi.com Designing novel MCRs for the synthesis of highly substituted this compound derivatives is a promising avenue for future exploration. mdpi.com

Direct C-H Chloro-difluoromethylation: A highly desirable but challenging goal is the direct introduction of the -CF2Cl group onto a pre-existing pyrazole ring. While methods for trifluoromethylation exist, developing selective and efficient reagents for direct chloro-difluoromethylation would represent a significant breakthrough, streamlining synthetic pathways.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyrazoles
MethodologyDescriptionPotential Advantages for this compoundKey Research Goal
[3+2] CycloadditionReaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. mdpi.comHigh modularity and control over substituent placement.Development of catalytic, asymmetric variants.
Flow ChemistryChemical reactions are run in a continuously flowing stream rather than in batch production. mdpi.comEnhanced safety, scalability, and reduced reaction times. mdpi.comIntegration of fluorination and cyclization steps into a single continuous process.
Multicomponent Reactions (MCRs)Multiple reactants combine in a single reaction vessel to form a new product containing portions of all reactants. mdpi.comHigh atom economy, reduced waste, and rapid access to diverse libraries of compounds.Discovery of novel MCRs to build complex pyrazole architectures.
Direct C-H FunctionalizationIntroduction of a functional group directly onto a C-H bond.Step-economy and use of simpler starting materials.Design of selective reagents for C-H chloro-difluoromethylation.

Expanding the Scope of Reactivity and Derivatization at Challenging Positions

The electronic properties of the this compound ring are significantly influenced by the strongly electron-withdrawing -CF2Cl group. This influences the reactivity of the ring, particularly at the C4 and C5 positions, as well as the N-H acidity. A key area for future research is to understand and exploit this reactivity to enable selective functionalization.

Future research should focus on:

Selective C4 and C5 Functionalization: Developing new methodologies for the selective introduction of functional groups at the C4 and C5 positions is crucial for creating analogues with diverse properties. This includes exploring electrophilic substitution reactions, where the regioselectivity will be dictated by the deactivating nature of the -CF2Cl group, as well as developing metal-catalyzed cross-coupling reactions at these positions.

N1 Derivatization: While N-alkylation is a common transformation, exploring a wider range of N-substituents is important. This includes the development of methods for N-arylation, N-vinylation, and the introduction of other functional groups that can modulate the compound's biological activity or material properties. acs.org

Transformations of the -CF2Cl Group: Investigating the reactivity of the chlorodifluoromethyl group itself could open new avenues for derivatization. For example, selective transformation of the C-Cl bond could provide access to other fluoroalkyl groups, creating a new family of pyrazole derivatives from a common intermediate.

Advanced Mechanistic and Theoretical Investigations to Guide Synthesis

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for the rational design of improved synthetic methods. nih.gov Computational chemistry and advanced spectroscopic techniques are powerful tools to achieve this.

Key areas for investigation include:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and understand the regioselectivity of reactions. This can help in optimizing reaction conditions and in the design of new catalysts.

Kinetic and Spectroscopic Studies: Performing detailed kinetic studies and using in-situ spectroscopic techniques to monitor reaction progress can provide crucial insights into reaction mechanisms. nih.gov This includes identifying reactive intermediates and understanding the role of catalysts and reagents.

Structure-Reactivity Relationships: Systematically studying how changes in the structure of reactants and catalysts affect reaction outcomes will help in building predictive models to guide synthetic efforts.

Exploration of New Applications in Emerging Technologies

While fluorinated pyrazoles are well-established in medicine and agriculture, the unique properties of the this compound scaffold may enable its use in new and emerging technologies. researchgate.netnih.gov

Potential areas for exploration include:

Materials Science: The polarity and stability conferred by the -CF2Cl group could be exploited in the design of novel functional materials. This includes liquid crystals, polymers with specific thermal or optical properties, and organic electronics.

Coordination Chemistry: Pyrazoles are excellent ligands for transition metals. sci-hub.se The electronic properties of this compound could be used to fine-tune the catalytic activity of metal complexes for a variety of organic transformations.

Chemical Biology: Designing specific derivatives of this compound as chemical probes or imaging agents could help in studying biological processes. The fluorine atoms could be useful for 19F NMR studies in biological systems.

Table 2: Potential Applications in Emerging Technologies
Technology AreaPotential Role of this compoundKey Properties to Exploit
Materials ScienceBuilding block for polymers, liquid crystals, organic semiconductors.High thermal stability, polarity, specific electronic properties.
Coordination ChemistryLigand for catalysis and metal-organic frameworks (MOFs). sci-hub.seTunable electronic properties, stability of metal complexes.
Chemical BiologyChemical probes, 19F-NMR imaging agents.Metabolic stability, unique spectroscopic signature of fluorine.
Medicinal ChemistryScaffold for novel therapeutics (e.g., antivirals, anti-inflammatories). nih.govLipophilicity, metabolic stability, ability to form key interactions with biological targets. olemiss.edu

Design of Next-Generation Fluorinated Pyrazole Architectures with Enhanced Performance

The ultimate goal of the research directions outlined above is to enable the rational design of new molecules based on the this compound scaffold with superior performance characteristics. This requires an integrated approach that combines synthetic chemistry, computational modeling, and application-specific testing.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically preparing libraries of derivatives and evaluating their performance in specific applications (e.g., biological activity, material properties) to build comprehensive SAR models. mdpi.com These models will guide the design of next-generation compounds with optimized properties.

Bioisosteric Replacement: The -CF2Cl group can act as a bioisostere for other chemical groups, but its properties are distinct from the more common -CF3 group. Future research should explore the specific advantages of using the -CF2Cl group in drug design, such as its potential to form unique interactions with protein targets or to fine-tune a molecule's pharmacokinetic properties.

Hybrid Molecules: Incorporating the this compound moiety into larger, more complex molecular architectures, such as linking it to other pharmacophores or functional materials, could lead to hybrid molecules with novel and synergistic properties.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(chlorodifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves introducing the chlorodifluoromethyl group onto the pyrazole ring. A validated approach includes reacting pyrazole-4-carboxylic acid derivatives with chlorodifluoromethylating agents (e.g., ClCF₂COOH) under catalysis by nanoscale TiO₂ at 80–100°C for 12–24 hours . Optimization focuses on solvent choice (e.g., DMF or THF), stoichiometry (1:1.2 molar ratio of substrate to reagent), and inert atmosphere (N₂) to minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in DMF or acetone. Structural analysis using software like ORTEP-3 (with a GUI for visualizing thermal ellipsoids) confirms bond lengths (e.g., C-Cl: ~1.73 Å, C-F: ~1.34 Å) and dihedral angles between the pyrazole ring and substituents . Complementary techniques include:

  • NMR : ¹⁹F NMR (δ ~ -70 ppm for CF₂Cl), ¹H NMR (pyrazole protons at δ 7.2–8.1 ppm).
  • HRMS : Calculated [M+H]⁺ for C₄H₃ClF₂N₂: 164.9824; observed: 164.9822 .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer :

  • Lipophilicity : LogP ≈ 2.1 (calculated via ChemDraw), enhanced by the chlorodifluoromethyl group, improving membrane permeability .
  • Acid/Base Stability : Stable under acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) via nucleophilic substitution at the Cl-CF₂ moiety .
  • Thermal Stability : Decomposes above 200°C (TGA data), requiring storage at –20°C under argon .

Advanced Research Questions

Q. How does the chlorodifluoromethyl group affect bioactivity compared to other substituents (e.g., CF₃, CH₃)?

  • Methodological Answer : Comparative SAR studies using analogues (e.g., 3-CF₃, 3-CH₃) reveal:

  • Enzyme Inhibition : The Cl-CF₂ group increases steric bulk and electronegativity, improving inhibition of cytochrome P450 enzymes (IC₅₀ = 0.8 µM vs. 2.1 µM for CF₃) .
  • Metabolic Stability : Cl-CF₂ reduces oxidative metabolism in microsomal assays (t₁/₂ = 45 min vs. 22 min for CH₃) due to decreased CYP2D6 affinity .
  • Data Table :
SubstituentIC₅₀ (µM)Metabolic t₁/₂ (min)
Cl-CF₂0.845
CF₃1.232
CH₃3.522

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SN2 reactions. Key steps:

Geometry Optimization : Compare Cl-CF₂ bond lengths in ground vs. transition states.

Activation Energy : ΔG‡ for substitution with OH⁻ is ~25 kcal/mol, indicating moderate reactivity .

Solvent Effects : PCM models show polar aprotic solvents (DMF) lower ΔG‡ by 3–5 kcal/mol vs. water .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies:

  • Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis).
  • Dose-Response Curves : Calculate EC₅₀ values across ≥5 concentrations to confirm potency trends .
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., anti-inflammatory activity ranges: IC₅₀ = 1.2–3.8 µM) and apply ANOVA to identify outliers .

Methodological Notes

  • Structural Analysis : Tautomerism observed in related pyrazoles (e.g., 3-/5-(4-fluorophenyl)-1H-pyrazole) suggests potential for similar behavior in this compound, requiring dynamic NMR or X-ray studies to confirm .
  • Synthetic Optimization : Pilot-scale reactions (10–100 mmol) recommend flow chemistry for improved yield (85% vs. 65% batch) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.